molecular formula C20H16O7 B12805942 6,8-O-Dimethylversicolorin B CAS No. 62057-57-2

6,8-O-Dimethylversicolorin B

Cat. No.: B12805942
CAS No.: 62057-57-2
M. Wt: 368.3 g/mol
InChI Key: NZRQTYSAMANXPT-GWNMQOMSSA-N
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Description

6,8-O-Dimethylversicolorin B is a secondary metabolite produced by certain strains of the fungus Aspergillus versicolor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-O-Dimethylversicolorin B typically involves the methylation of versicolorin B. The process begins with the isolation of versicolorin B from the fungal culture, followed by its methylation using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetone, with a base such as potassium carbonate to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus versicolor under controlled conditions to maximize the yield of versicolorin B. The isolated versicolorin B is then subjected to the methylation process as described above. The final product is purified using chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 6,8-O-Dimethylversicolorin B undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like chromium trioxide (CrO3) to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to produce reduced forms of the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products:

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Reduced forms with hydroxyl groups.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-O-Dimethylversicolorin B involves its interaction with cellular targets, leading to various biological effects. In the context of its anti-neuroinflammatory activity, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by modulating the NF-κB signaling pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

6,8-O-Dimethylversicolorin B can be compared with other similar anthraquinone compounds, such as:

    Versicolorin A: Another metabolite from with similar structural features but different biological activities.

    Sterigmatocystin: A related compound with potent carcinogenic properties.

    Aversin: Known for its antimicrobial activity.

Uniqueness: this compound stands out due to its specific methylation pattern, which imparts unique chemical and biological properties. Its potential anti-neuroinflammatory effects and applications in dye production further highlight its distinctiveness among related compounds .

Properties

CAS No.

62057-57-2

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

(4S,8R)-2-hydroxy-16,18-dimethoxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

InChI

InChI=1S/C20H16O7/c1-24-8-5-10-15(12(6-8)25-2)19(23)16-11(17(10)21)7-13-14(18(16)22)9-3-4-26-20(9)27-13/h5-7,9,20,22H,3-4H2,1-2H3/t9-,20+/m0/s1

InChI Key

NZRQTYSAMANXPT-GWNMQOMSSA-N

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)O[C@@H]5[C@H]4CCO5)O

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)O

Origin of Product

United States

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